molecular formula C14H20N4OS B6576616 6-ethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 439121-94-5

6-ethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No. B6576616
CAS RN: 439121-94-5
M. Wt: 292.40 g/mol
InChI Key: MRNUFVXOEFYJAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine, also known as 6-ethyl-N-(2-morpholinoethyl)thieno[2,3-d]pyrimidine-4-amine or EMTP, is an organic compound that is commonly used in scientific research. It has a wide range of applications in both biochemical and physiological studies. EMTP is a versatile compound that can be used as a starting material for synthesis of various compounds and as a tool for studying the structure of biological macromolecules.

Mechanism of Action

Advantages and Limitations for Lab Experiments

EMTP has several advantages for laboratory experiments. It is a relatively inexpensive compound that is easy to synthesize. It is a versatile compound that can be used as a starting material for the synthesis of a wide range of compounds. In addition, EMTP is relatively non-toxic and has a low risk of causing side effects. However, EMTP is not suitable for use in clinical applications, as its effects on humans have not been extensively studied.

Future Directions

There are several possible future directions for research on EMTP. It could be used to study the structure and function of enzymes in more detail, as well as to study the effects of EMTP on biochemical and physiological processes. It could also be used to study the effects of EMTP on the metabolism of hormones and neurotransmitters. In addition, EMTP could be used to study the effects of EMTP on the synthesis of proteins and DNA and RNA molecules. Finally, EMTP could be used to develop new drugs and other compounds for therapeutic use.

Synthesis Methods

EMTP can be synthesized by a two-step reaction. In the first step, an alkylation reaction is carried out between ethyl bromide and 2-morpholinoethanol in the presence of potassium carbonate. The resulting product is then reacted with thiophene-2,3-dicarboxylic acid in the presence of a base such as sodium hydroxide or potassium carbonate to form EMTP.

Scientific Research Applications

EMTP has been widely used in scientific research. It has been used in the synthesis of various compounds, including drugs and other organic compounds. It has also been used in the study of enzyme kinetics, protein folding and structure, and in the study of biochemical and physiological processes. EMTP has also been used in the study of the structure of DNA and RNA molecules, as well as in the study of the structure and function of proteins.

properties

IUPAC Name

6-ethyl-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4OS/c1-2-11-9-12-13(16-10-17-14(12)20-11)15-3-4-18-5-7-19-8-6-18/h9-10H,2-8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNUFVXOEFYJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-N-[2-(morpholin-4-YL)ethyl]thieno[2,3-D]pyrimidin-4-amine

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